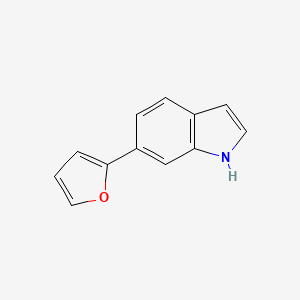

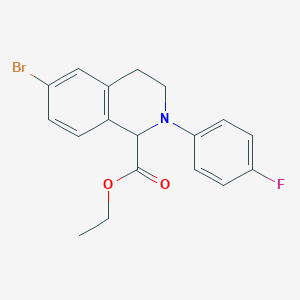

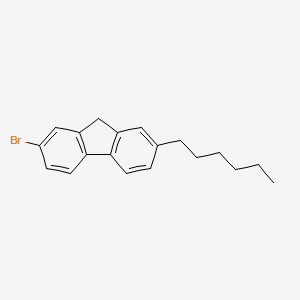

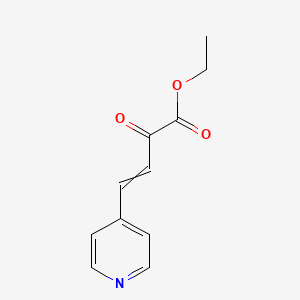

![molecular formula C9H8N2O2 B1504080 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190314-49-8](/img/structure/B1504080.png)

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Vue d'ensemble

Description

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (7-MPCA) is a heterocyclic compound containing a pyridine ring with a carbaldehyde group attached. It is a versatile compound that has been used for a variety of applications in scientific research, such as synthesis and drug development. 7-MPCA has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects. In

Applications De Recherche Scientifique

Tryptophan Dioxygenase Inhibition

This compound serves as a reactant in the synthesis of inhibitors for tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan. These inhibitors have potential as anticancer immunomodulators, suggesting a role in cancer treatment by modulating the immune response .

BACE-1 Activity Inhibition

As a precursor in the preparation of inhibitors of BACE-1 (beta-site APP-cleaving enzyme 1), this compound contributes to Alzheimer’s disease research. BACE-1 inhibitors are explored for their ability to slow the progression of Alzheimer’s by preventing the formation of amyloid plaques .

Prostate Cancer Invasion and Migration Inhibition

The compound is used to develop inhibitors that can potentially reduce the invasion and migration of prostate cancer cells. This application is crucial in the development of treatments aimed at limiting the spread of prostate cancer .

CDK2 Kinase Inhibition

CDK2 (Cyclin-Dependent Kinase 2) is a key enzyme in cell cycle regulation. Inhibitors synthesized using this compound are investigated for their ability to halt the cell cycle, which is a promising strategy in cancer therapy .

Cell Division Cycle 7 Kinase Inhibition

This compound is involved in the synthesis of inhibitors targeting the cell division cycle 7 kinase, an enzyme important for cell division. Inhibiting this kinase is another approach to control the proliferation of cancer cells .

Oncogenic B-Raf Kinase Inhibition

It serves as a precursor for the synthesis of inhibitors against oncogenic B-Raf kinase. These inhibitors have shown potent activity against melanoma, providing a pathway for the development of targeted cancer therapies .

Antidiabetic Applications

Derivatives of this compound have been studied for their efficacy in reducing blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of Pyrazolo[3,4-b]pyridines

The compound is related to the synthesis of pyrazolo[3,4-b]pyridines, which have diverse biomedical applications. These include serving as analogs to purine bases and having potential uses in medicinal chemistry due to their biological activity .

Mécanisme D'action

Target of Action

The primary targets of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Action Environment

For instance, the compound is recommended to be stored in an inert atmosphere at a temperature between 2-8°C .

Propriétés

IUPAC Name |

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGJZSZAKWPDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676835 | |

| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

CAS RN |

1190314-49-8 | |

| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

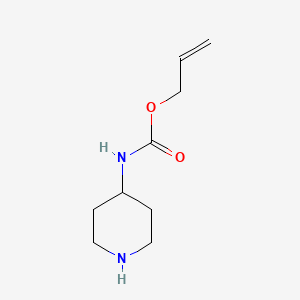

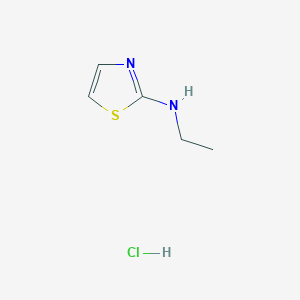

![6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1504016.png)